

long-term storage and handling of (R)-V-0219 hydrochloride

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Compound of Interest

Compound Name: (R)-V-0219 hydrochloride

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Technical Support Center: (R)-V-0219 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of **(R)-V-0219 hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is (R)-V-0219 hydrochloride and what is its primary mechanism of action?

A1: **(R)-V-0219 hydrochloride** is the hydrochloride salt of the (R)-enantiomer of V-0219. V-0219 is an orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] As a PAM, it enhances the receptor's response to its endogenous ligand, GLP-1. This potentiation of GLP-1R signaling leads to increased insulin secretion in a glucose-dependent manner, making it a subject of interest for research in obesity-associated diabetes.[4][5][6]

Q2: Why is the hydrochloride salt form of (R)-V-0219 used?

A2: The hydrochloride salt form of (R)-V-0219 generally offers enhanced water solubility and stability compared to its free base form.[3][7] While both forms exhibit comparable biological



activity at equivalent molar concentrations, the improved physicochemical properties of the hydrochloride salt make it more amenable for use in experimental settings.[3][7]

Q3: What are the recommended long-term storage conditions for (R)-V-0219 hydrochloride?

A3: Proper storage is crucial to maintain the integrity and activity of the compound. Please refer to the table below for detailed storage recommendations for both the solid compound and its stock solutions.

Troubleshooting Guide

Issue 1: The **(R)-V-0219 hydrochloride** powder is difficult to dissolve.

- Possible Cause: The compound may have absorbed moisture, or the incorrect solvent is being used.
- Troubleshooting Steps:
 - Ensure the vial was brought to room temperature before opening to prevent condensation.
 - For stock solutions, use fresh, anhydrous DMSO.
 - If preparing aqueous solutions, be aware that the solubility in plain water may be limited despite it being a salt. Consider using a buffer or a co-solvent system as described in the in-vivo formulation protocols.
 - Gentle warming and sonication can aid in dissolution, but avoid excessive heat which could lead to degradation.

Issue 2: Precipitation is observed in the stock solution after storage.

- Possible Cause: The storage temperature was not low enough, or the solution underwent repeated freeze-thaw cycles.
- Troubleshooting Steps:
 - Ensure stock solutions are stored at -80°C for long-term stability.[1][2][5][8]



- Aliquot the stock solution into smaller, single-use volumes upon preparation to minimize freeze-thaw cycles.
- If precipitation is observed, try to redissolve the compound by warming the vial to room temperature and vortexing. If it does not redissolve, it is recommended to prepare a fresh stock solution.

Issue 3: Inconsistent experimental results are obtained with the same batch of compound.

- Possible Cause: The compound may have degraded due to improper storage or handling.
 The working solution may not have been freshly prepared.
- Troubleshooting Steps:
 - Review the storage conditions and handling procedures to ensure they align with the recommendations.
 - For in-vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[5][8]
 - To check for potential degradation, consider running a quality control experiment with a new vial of the compound.

Data Presentation

Table 1: Recommended Storage Conditions for (R)-V-0219 Hydrochloride

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	≥ 4 years	Store in a dry, dark place.
Stock Solution (DMSO)	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles.[1][2][5][8]
Stock Solution (DMSO)	-20°C	1 month	For shorter-term storage.[1][2][5][8]



Table 2: In-Vivo Formulation Examples for V-0219

Formulation Component	Protocol 1 (for ≥2.08 mg/mL)	Protocol 2 (for ≥2.08 mg/mL)	Protocol 3 (for ≥2.08 mg/mL)
Stock Solution	100 μL of 20.8 mg/mL in DMSO	100 μ L of 20.8 mg/mL in DMSO	100 μ L of 20.8 mg/mL in DMSO
Vehicle	400 μL PEG300, 50 μL Tween-80, 450 μL Saline	900 μL of 20% SBE-β- CD in Saline	900 μL Corn oil
Final Volume	1 mL	1 mL	1 mL
Notes	Mix PEG300 first, then Tween-80, then Saline.	Mix evenly.	Mix evenly. Use with caution for dosing periods > 0.5 months.

Note: These protocols are provided as examples. Researchers should optimize the formulation based on their specific experimental needs.[1]

Experimental Protocols

Key Experiment: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is adapted from methodologies used to assess the in-vivo efficacy of GLP-1R modulators.[9][10][11][12][13][14]

Objective: To evaluate the effect of **(R)-V-0219 hydrochloride** on glucose tolerance in mice.

Materials:

- (R)-V-0219 hydrochloride
- Vehicle (e.g., as described in Table 2)
- Glucose (D-glucose)
- Glucometer and test strips



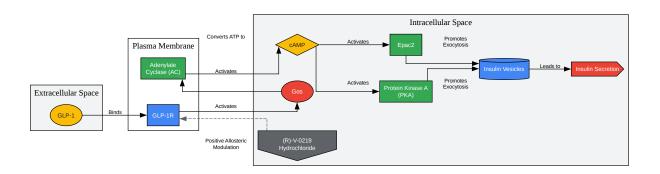
- Mice (e.g., C57BL/6J)
- Oral gavage needles or alternative voluntary dosing apparatus
- Syringes and needles for administration

Methodology:

- Animal Acclimatization: Acclimate mice to handling and experimental procedures for at least one week prior to the experiment.
- Fasting: Fast the mice for 6-8 hours before the glucose challenge. Ensure free access to water.
- Compound Administration:
 - Prepare a fresh solution of (R)-V-0219 hydrochloride in the chosen vehicle at the desired concentration (e.g., 0.1 mg/kg).[4][15]
 - Administer the compound or vehicle to the respective groups of mice via the desired route (e.g., intraperitoneal injection or oral gavage). This is typically done 30-60 minutes before the glucose challenge.
- Baseline Blood Glucose: At time 0 (just before glucose administration), measure the baseline blood glucose level from a tail snip.
- Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose orally.
- Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Data Analysis: Plot the mean blood glucose concentration versus time for each group.
 Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of the compound on glucose tolerance.

Mandatory Visualizations

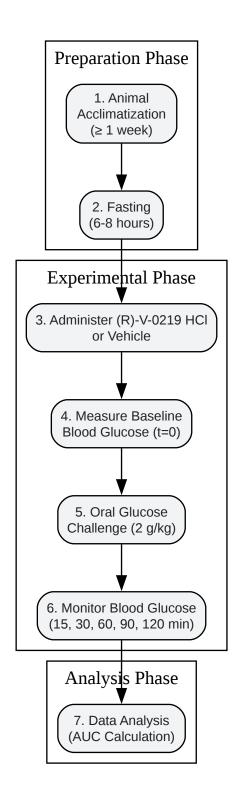




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Caption: GLP-1R Signaling Pathway.





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